molecular formula C13H26N2O4 B1381518 tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate CAS No. 1803610-77-6

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

Cat. No.: B1381518
CAS No.: 1803610-77-6
M. Wt: 274.36 g/mol
InChI Key: WRJMUGGWRCHVFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

    Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced via nucleophilic substitution, where an appropriate aminoethanol derivative reacts with the tetrahydropyran ring.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired tert-butyl carbamate derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group, where nucleophiles such as halides or alkoxides replace the amino group.

    Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate can be compared with other similar compounds, such as :

    This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.

    This compound derivatives: Various derivatives can be synthesized by modifying the aminoethoxy group or the carbamate group, leading to compounds with different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJMUGGWRCHVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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